Ac-rC Phosphoramidite
Overview
Description
Preparation Methods
The synthesis of DMT-2’O-TBDMS-rC(ac) Phosphoramidite involves several steps:
Protection of the 2’-hydroxyl group: The 2’-hydroxyl group of cytidine is protected using a tert-butyldimethylsilyl (TBDMS) group.
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
Acetylation of the amino group: The amino group of cytidine is acetylated.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Chemical Reactions Analysis
DMT-2’O-TBDMS-rC(ac) Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in water or tert-butyl hydroperoxide.
Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), and the DMT group is removed using trichloroacetic acid (TCA).
Scientific Research Applications
DMT-2’O-TBDMS-rC(ac) Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. These oligonucleotides are used in various applications:
Gene silencing: RNA interference (RNAi) techniques use synthetic RNA oligonucleotides to silence specific genes.
RNA labeling: The compound is used in inverse electron-demand Diels-Alder reactions for selective and efficient labeling of RNA.
Therapeutic research: Synthetic RNA oligonucleotides are used in the development of RNA-based therapeutics
Mechanism of Action
The mechanism of action of DMT-2’O-TBDMS-rC(ac) Phosphoramidite involves its incorporation into RNA oligonucleotides during synthesis. The compound’s protective groups ensure that the correct sequence is synthesized by preventing unwanted side reactions. Once the oligonucleotide is synthesized, the protective groups are removed, and the RNA is ready for use in various applications .
Comparison with Similar Compounds
DMT-2’O-TBDMS-rC(ac) Phosphoramidite is unique due to its high purity and consistent performance. Similar compounds include:
DMT-2’O-MOE-rA(bz) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a 2’-O-methoxyethyl group.
DMT-2’O-Methyl-rA(bz) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a 2’-O-methyl group.
DMT-2’O-TBDMS-rG(ib) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a guanosine base
Biological Activity
Ac-rC Phosphoramidite, an acetylated form of ribonucleoside cytidine, is a significant compound in the field of molecular biology, particularly in the synthesis of oligoribonucleotides. This article explores its biological activity, applications, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₃₈₁₃C₉H₆₄N₅O₉P
- Molecular Weight : Approximately 955.18 g/mol
- CAS Number : 121058-88-6
This compound is characterized by its high purity and stability under specified storage conditions, making it suitable for various biochemical applications .
Biological Activity Overview
The primary biological activity of this compound is its role in synthesizing RNA sequences. It serves as a building block for oligoribonucleotides, which are essential for various research applications including gene expression analysis, RNA interference studies, and metabolic tracing.
Key Functions:
- RNA Synthesis : this compound is utilized to create oligonucleotides that can be incorporated into RNA strands.
- Metabolic Tracing : The carbon-13 labeling allows researchers to trace the incorporation and behavior of nucleotides within biological systems.
- Gene Regulation : Oligonucleotides synthesized from this compound can bind to specific target proteins, influencing gene regulation mechanisms.
Applications in Research
This compound has multiple applications in molecular biology:
- Oligoribonucleotide Synthesis : Used for creating modified RNA sequences that can enhance stability and efficacy.
- Phosphorodithioate Modification : This modification improves the resistance of RNA to nucleases, making it useful in therapeutic applications .
- Nuclear Magnetic Resonance (NMR) Studies : The isotopic labeling aids in detailed studies of molecular interactions at an atomic level.
Study 1: Anomalous Reverse Transcription
Wipapat Kladwang et al. (2020) investigated the effects of chemical modifications on polyadenosine stretches during reverse transcription. The study highlighted how this compound could influence the fidelity of reverse transcription processes, showcasing its potential in designing more effective RNA-based therapeutics .
Study 2: RNA Interference
Research conducted by various groups has demonstrated that oligonucleotides synthesized with this compound exhibit enhanced binding affinity towards complementary RNA sequences. This characteristic is crucial for developing RNA interference strategies aimed at gene silencing.
Comparative Analysis
The following table compares this compound with other similar phosphoramidites used in nucleic acid chemistry:
Compound | Molecular Weight | Isotope Labeling | Key Application |
---|---|---|---|
This compound | 955.18 g/mol | Carbon-13 | RNA synthesis and metabolic tracing |
This compound-15N | 883.09 g/mol | Nitrogen-15 | RNA metabolism studies |
Other Phosphoramidites | Varies | None or Various | General oligonucleotide synthesis |
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKXYVKGFKODW-YOEDQOPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N5O9PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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